苄青霉素钠

描述

科学研究应用

Penicillin G sodium has a wide range of scientific research applications:

Chemistry: It is used as a standard antibiotic in various chemical assays and experiments.

Biology: Penicillin G sodium is used in cell culture studies to prevent bacterial contamination.

Medicine: It is extensively used in clinical settings to treat bacterial infections.

Industry: Penicillin G sodium is used in the dairy industry to treat mastitis in dairy cows.

作用机制

Target of Action

Penicillin G Sodium, also known as Benzylpenicillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for the antibiotic .

Mode of Action

Penicillin G Sodium interacts with its targets by binding to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is also suggested that Penicillin G Sodium may interfere with an autolysin inhibitor .

Biochemical Pathways

The biosynthesis of Penicillin G Sodium starts with the condensation of three amino acids: cysteine, valine, and α-aminoadipic acid to form the tripeptide ACV . This reaction is catalyzed by the non-ribosomal peptide synthase ACVS . The biosynthesis is stimulated by 1,3-diaminopropane (1,3-DAP) and spermidine, which induce the transcription of pcbAB, pcbC, penDE, and laeA .

Pharmacokinetics

Penicillin G Sodium is typically administered intravenously or intramuscularly due to poor oral absorption . It has a protein binding of 60% and is metabolized in the liver . The elimination half-life is approximately 30 minutes, and it is excreted through the kidneys . In the presence of impaired renal function, the β-phase serum half-life of Penicillin G Sodium is prolonged .

Result of Action

The bactericidal activity of Penicillin G Sodium results from the inhibition of cell wall synthesis . This leads to cell lysis and the death of the bacteria . It is effective against most gram-positive bacteria and against gram-negative cocci .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Penicillin G Sodium. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic-resistant bacterial strains . Furthermore, the pH, temperature, and presence of other substances can affect the stability and activity of the antibiotic .

生化分析

Biochemical Properties

Penicillin G Sodium acts by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), inhibiting peptidoglycan chain cross-linking . This product is active against gram-positive and gram-negative bacteria .

Cellular Effects

The bactericidal activity of Penicillin G Sodium results from the inhibition of cell wall synthesis and is mediated through Penicillin G Sodium binding to penicillin-binding proteins (PBPs) . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Molecular Mechanism

Penicillin G Sodium exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

It is known that Penicillin G Sodium is used parenterally when rapid and high concentrations of Penicillin G Sodium are required, as in the treatment of serious infections caused by organisms susceptible to Penicillin G Sodium .

Dosage Effects in Animal Models

The effects of Penicillin G Sodium vary with different dosages in animal models . For instance, Potassium Penicillin G contains approximately 1.7 mEq/million units of penicillin and should be administered IV with some caution, especially in the case of hyperkalemia .

Metabolic Pathways

Penicillin G Sodium is involved in the metabolic pathway of penicillin biosynthesis . The development of recombinant-DNA techniques has opened up the possibility of precise modifications in microbial metabolism for improved production of desirable chemical compounds .

Transport and Distribution

The transport and distribution of Penicillin G Sodium within cells and tissues are facilitated by bulk liquid membrane containing TBP in 3% iso-octanol and n-butyl acetate . Na2CO3 solution is used as the stripping phase .

Subcellular Localization

Penm, a protein involved in the biosynthesis of Penicillin G Sodium, transports isopenicillin N from the cytoplasm to peroxisomes .

准备方法

Penicillin G sodium is typically prepared through fermentation processes involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin G. The isolated penicillin G is then converted to its sodium salt form by reacting it with sodium hydroxide . Industrial production methods involve large-scale fermentation and sophisticated purification techniques to ensure high yield and purity .

化学反应分析

Penicillin G sodium undergoes various chemical reactions, including:

Hydrolysis: Penicillin G sodium can be hydrolyzed by β-lactamases, leading to the formation of penicilloic acid.

Oxidation: It can be oxidized to form penicilloic acid derivatives.

Substitution: Penicillin G sodium can undergo substitution reactions with nucleophiles, leading to the formation of different penicillin derivatives.

Common reagents used in these reactions include β-lactamases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are penicilloic acid and its derivatives .

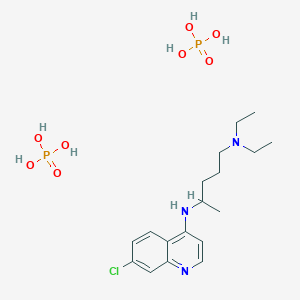

相似化合物的比较

Penicillin G sodium is often compared with other penicillin derivatives, such as:

Penicillin G potassium: Similar to penicillin G sodium but with potassium as the counterion.

Procaine penicillin G: A long-acting form of penicillin G used for intramuscular injections.

Benzathine penicillin G: Another long-acting form used for intramuscular injections.

Penicillin G sodium is unique due to its rapid onset of action and suitability for intravenous administration, making it ideal for treating severe infections .

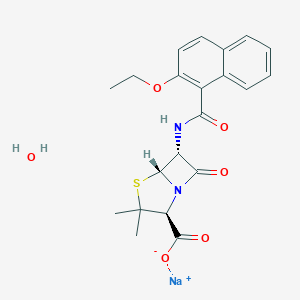

属性

CAS 编号 |

69-57-8 |

|---|---|

分子式 |

C16H18N2NaO4S |

分子量 |

357.4 g/mol |

IUPAC 名称 |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1 |

InChI 键 |

XFGIVHXZEANRAL-LQDWTQKMSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+] |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |

密度 |

1.41 (NTP, 1992) - Denser than water; will sink |

熔点 |

408 to 414 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

69-57-8 1406-05-9 |

物理描述 |

Penicillin g, sodium salt is a white to slightly yellow crystalline powder with a faint odor. pH (10% solution) 5.5-7.5. (NTP, 1992) |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

61-33-6 (Parent) |

溶解度 |

50 to 100 mg/mL at 77 °F (NTP, 1992) |

同义词 |

Benpen Benzylpenicillin Benzylpenicillin Potassium Coliriocilina Crystapen Or-pen Parcillin Pekamin Pengesod Penibiot Penicilina G Llorente Penicillin G Penicillin G Jenapharm Penicillin G Potassium Penicillin G Sodium Penicillin Grünenthal Penilevel Peniroger Pfizerpen Sodiopen Sodipen Sodium Benzylpenicillin Sodium Penicillin Unicilina Ursopen Van-Pen-G |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

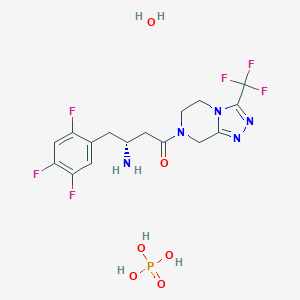

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。